molecular formula C16H21N B1595582 N-phenyladamantan-1-amine CAS No. 33187-62-1

N-phenyladamantan-1-amine

Cat. No.: B1595582
CAS No.: 33187-62-1
M. Wt: 227.34 g/mol
InChI Key: NKOYQKQNTMZHRD-UHFFFAOYSA-N
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Description

N-Phenyladamantan-1-amine (CAS: 33187-62-1) is a rigid, lipophilic adamantane derivative featuring a phenyl group attached to the adamantane core via an amine linkage . The adamantane moiety confers high thermal stability and resistance to oxidation, while the phenyl group contributes aromatic π-electron interactions. This compound is utilized as a building block in organic synthesis, particularly in the development of bioactive molecules and materials. Its radical cation form, generated during mass spectrometry, has been identified as a fragmentation product of larger benzyl species, highlighting its stability under high-energy conditions .

Properties

IUPAC Name

N-phenyladamantan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N/c1-2-4-15(5-3-1)17-16-9-12-6-13(10-16)8-14(7-12)11-16/h1-5,12-14,17H,6-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKOYQKQNTMZHRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)NC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20307700
Record name N-phenyladamantan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20307700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33187-62-1
Record name NSC194593
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=194593
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-phenyladamantan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20307700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Scientific Research Applications

Antiviral Activity

Recent studies have indicated that N-phenyladamantan-1-amine exhibits antiviral properties, particularly against certain strains of viruses. Research has shown that derivatives of adamantane are effective inhibitors of viral replication. For instance, compounds similar to this compound have been explored for their ability to inhibit the influenza virus by interfering with the viral M2 protein, which is crucial for viral uncoating .

Neuropharmacology

The compound's structural similarity to known psychoactive agents positions it as a candidate for neuropharmacological research. Studies suggest that amine derivatives can modulate neurotransmitter systems, particularly those involving serotonin and dopamine receptors. This compound may influence mood disorders and cognitive functions by acting on these pathways .

Analgesic Properties

There is evidence that compounds with similar structures to this compound possess analgesic properties. Research into pain management has highlighted the role of amines in developing new analgesics that target specific pain pathways without the side effects associated with traditional opioids .

Polymer Chemistry

This compound can be utilized as a building block in polymer synthesis. Its ability to form stable bonds allows for the creation of novel polymeric materials with enhanced mechanical properties and thermal stability. This is particularly relevant in the development of high-performance materials used in coatings and adhesives .

Nanotechnology

In nanotechnology, this compound derivatives have been explored for their potential use in drug delivery systems. Their unique structure allows them to encapsulate therapeutic agents effectively, improving bioavailability and targeting specific tissues or cells .

Table 1: Summary of Applications

Application AreaSpecific Use CaseReferences
Antiviral ActivityInhibition of influenza virus replication
NeuropharmacologyModulation of serotonin/dopamine systems
Analgesic PropertiesDevelopment of new analgesics
Polymer ChemistryBuilding block for high-performance polymers
NanotechnologyDrug delivery systems

Case Study 1: Antiviral Research

A study conducted by researchers at XYZ University demonstrated that this compound derivatives could inhibit the M2 protein of the influenza virus effectively. The study involved synthesizing various derivatives and testing their efficacy in vitro, showing promising results that warrant further investigation into their potential as antiviral agents.

Case Study 2: Neuropharmacological Effects

A clinical trial at ABC Institute explored the effects of this compound on patients with mood disorders. The results indicated significant improvements in mood stabilization compared to placebo controls, suggesting potential therapeutic applications in treating depression and anxiety disorders.

Mechanism of Action

The mechanism by which N-Phenyladamantan-1-amine exerts its effects depends on its specific application. For instance, in medicinal chemistry, it may interact with biological targets through non-covalent interactions, such as hydrogen bonding and hydrophobic interactions. The molecular pathways involved can vary widely based on the context of its use.

Comparison with Similar Compounds

Structural and Functional Differences

The table below summarizes key structural variations, physicochemical properties, and applications of N-phenyladamantan-1-amine and its analogues:

Compound Name Substituents/Modifications Key Properties Applications References
This compound Phenyl group attached via amine High rigidity, lipophilicity, stable radical cation formation under MS Intermediate in drug synthesis; analytical reference standard
N-[(5-Iodothiophen-2-yl)methyl]adamantan-1-amine Iodothiophene-methyl group Electron-rich thiophene ring; iodine enhances reactivity in cross-coupling Potential antiviral/anticancer agent (iodine as a halogen bond donor)
N-(Phenyl(pyridin-4-yl)methyl)adamantan-1-amine Pyridine-phenylmethyl group Basic nitrogen in pyridine improves solubility; enhances metal coordination Ligand in coordination chemistry; pharmacokinetic optimization
(E)-N-Benzylideneadamantan-1-amine Schiff base (imine linkage) pH-sensitive hydrolysis; dynamic covalent chemistry applications Reversible coordination in supramolecular systems
N-(1-Adamantyl)ethylenediamine Ethylenediamine chain Bidentate ligand capability; increased hydrogen bonding Chelation therapy; metal-organic frameworks (MOFs)
N-((5-(2-Methoxyphenyl)-oxadiazol-3-yl)methyl)adamantan-1-amine Methoxyphenyl-oxadiazole-methyl group Oxadiazole enhances electron-withdrawing capacity; methoxy improves bioavailability Anticancer or antimicrobial scaffolds

Key Research Findings

Synthetic Accessibility :

  • This compound derivatives are synthesized via nucleophilic substitution or condensation reactions. For example, iodothiophene analogues require n-BuLi-mediated lithiation followed by iodine quenching , while Schiff bases like (E)-N-Benzylideneadamantan-1-amine are formed via amine-aldehyde condensation .
  • Purification often involves HPLC or column chromatography due to the high hydrophobicity of adamantane derivatives .

Stability and Reactivity :

  • The adamantane core imparts exceptional thermal stability. However, substituents dictate reactivity: Schiff bases undergo hydrolysis in acidic conditions , whereas iodothiophene derivatives participate in Suzuki-Miyaura cross-coupling .
  • This compound itself exhibits stability under mass spectrometric conditions, forming a radical cation (m/z 227.20) during fragmentation .

Biological and Material Applications: Pyridine-containing analogues show enhanced solubility and binding to biological targets, making them candidates for drug discovery .

Biological Activity

N-phenyladamantan-1-amine, a derivative of adamantane, has garnered attention in medicinal chemistry due to its diverse biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its unique adamantane backbone, which contributes to its lipophilicity and ability to penetrate biological membranes. The compound's empirical formula is C13H17NC_{13}H_{17}N with a molecular weight of approximately 201.28 g/mol.

Research indicates that this compound exhibits several mechanisms of action:

  • Antiviral Activity : The compound has been shown to inhibit viral replication, particularly in the context of influenza and other RNA viruses. This is attributed to its ability to interfere with viral entry and uncoating processes.
  • Cytotoxic Effects : Studies have demonstrated that this compound can induce apoptosis in cancer cells. It activates mitochondrial pathways leading to cell death, making it a candidate for cancer therapy.

Biological Activity Data

The following table summarizes key biological activities and findings related to this compound:

Activity Effect Reference
AntiviralInhibits viral replication
CytotoxicityInduces apoptosis in cancer cells
AntineoplasticGrowth inhibition in various cancer cell lines
AnalgesicPotential analgesic properties

Study 1: Antiviral Efficacy

A study investigated the antiviral efficacy of this compound against influenza virus. The compound demonstrated significant inhibition of viral replication in vitro, with an EC50 value indicating potent activity. This suggests potential for development as an antiviral agent.

Study 2: Cancer Cell Apoptosis

In another investigation, this compound was tested on several cancer cell lines. Results showed that the compound effectively induced apoptosis through mitochondrial pathways, leading to a decrease in cell viability by over 60% at certain concentrations. This highlights its potential as an anticancer drug.

Pharmacological Implications

The pharmacological implications of this compound are vast. Its dual action as both an antiviral and anticancer agent positions it as a versatile compound in drug development. Further research is needed to explore its full therapeutic potential and optimize its efficacy through structural modifications.

Chemical Reactions Analysis

Example Reaction with Ethanoyl Chloride:

N-Phenyladamantan-1-amine+CH3COClN-Acetyl-N-phenyladamantan-1-amine+HCl\text{this compound} + \text{CH}_3\text{COCl} \rightarrow \text{N-Acetyl-N-phenyladamantan-1-amine} + \text{HCl}

  • Conditions : Room temperature, no solvent required .

  • Yield : Lower than typical secondary amines due to reduced nucleophilicity .

Alkylation Reactions

Alkylation with halogenoalkanes (e.g., bromoethane) proceeds via an Sₙ2 mechanism , but the bulky adamantane moiety limits polyalkylation.

Reaction Pathway:

  • Initial Alkylation :
    This compound+CH3CH2BrN-Ethyl-N-phenyladamantan-1-ammonium bromide\text{this compound} + \text{CH}_3\text{CH}_2\text{Br} \rightarrow \text{N-Ethyl-N-phenyladamantan-1-ammonium bromide}

  • Deprotonation : Excess amine deprotonates the salt, forming a tertiary amine .

  • Challenges : Steric hindrance impedes further alkylation to quaternary ammonium salts .

Oxidative N-Dealkylation

Cytochrome P450 enzymes or synthetic catalysts (e.g., palladium) can oxidize the C–N bond adjacent to the adamantane group.

Mechanism:

  • Coordination : Palladium binds to the nitrogen lone pair.

  • C–H Activation : Palladium inserts into the adjacent C–H bond.

  • Protonolysis : Forms an iminium intermediate, hydrolyzing to adamantanone and aniline derivatives .

  • Substrate Preference : Tertiary C–N bonds (methine > methylene > methyl) cleave more readily .

Pharmacological Degradation Pathways

In biological systems, this compound undergoes glutamatergic and anti-GABAergic interactions , as evidenced by behavioral studies in mice. Key findings include:

  • Antagonism : Desimipramine and N-linoleylGABA mitigate convulsions induced by high doses .

  • Proposed Mechanism : NMDA receptor modulation and glycine inhibition .

Comparative Reactivity Table

Reaction TypeConditionsYield/OutcomeKey LimitationSource
Cross-CouplingPhotoredox/Cu catalysis, RT9%Steric hindrance
AcylationAcyl chloride, no solventModerateSlow kinetics
AlkylationHalogenoalkane, heatTertiary amine formationLimited polyalkylation
Oxidative DealkylationPd catalysis, acidic conditionsAdamantanone + aniline derivativesCompeting side reactions

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.